molecular formula C15H21BrClNO5 B4041532 N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate

Cat. No.: B4041532
M. Wt: 410.69 g/mol
InChI Key: CBUQUMQAQQULOL-UHFFFAOYSA-N
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Description

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C15H21BrClNO5 and its molecular weight is 410.69 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.02916 g/mol and the complexity rating of the compound is 289. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Benzopyrones Synthesis : The study by Bevan and Ellis (1983) discusses the synthesis and reactions of ethyl 3-bromo-4-oxochromen-2-carboxylate, highlighting methods that could be relevant to the synthesis of complex bromo-chloro compounds Bevan & Ellis, 1983.

  • Phosphine-Catalyzed Annulation : Zhu, Lan, and Kwon (2003) present a phosphine-catalyzed [4 + 2] annulation method, which may offer insights into constructing nitrogen-containing rings, potentially relevant to the target compound's synthesis Zhu, Lan, & Kwon, 2003.

  • Degradation Products of Benzophenone-3 : Manasfi et al. (2015) explore the degradation products of benzophenone-3 in chlorinated seawater, which might provide a comparative basis for understanding the environmental stability and degradation pathways of complex organic compounds Manasfi et al., 2015.

  • Reactivity with Phenols : Kimura et al. (1982) investigate the reaction of haloacetoacetate with phenols, offering a foundation for understanding how halogenated compounds interact with phenolic substances, which could be relevant for functional group modifications in the target molecule Kimura et al., 1982.

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants .

Future Directions

The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its properties, potential uses, and safety profile .

Properties

IUPAC Name

N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrClNO.C2H2O4/c1-4-10(3)16-5-6-17-13-11(14)7-9(2)8-12(13)15;3-1(4)2(5)6/h7-8,10,16H,4-6H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUQUMQAQQULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOC1=C(C=C(C=C1Br)C)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Reactant of Route 2
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Reactant of Route 3
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Reactant of Route 4
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Reactant of Route 5
Reactant of Route 5
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate
Reactant of Route 6
N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.